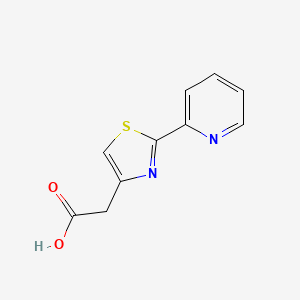

2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-7-6-15-10(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNODPPFELQGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187840 | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-68-9 | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Thiazole derivatives, such as voreloxin, have been reported to interact with dna and topoisomerase ii.

Mode of Action

Similar compounds have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks. This interaction leads to a G2 stop and ultimately, cell death.

Biochemical Pathways

It’s worth noting that thiazole derivatives have been shown to inhibit collagen prolyl-4-hydroxylase, a key enzyme in the collagen biosynthesis pathway.

Result of Action

Similar compounds have been shown to cause dna double-strand breaks, leading to cell death.

Action Environment

It’s worth noting that the compound is typically stored at room temperature, suggesting that it may be stable under standard laboratory conditions.

Actividad Biológica

The compound 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles are known for their diverse pharmacological properties, and modifications to their structure can significantly influence their biological activity. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiazole and pyridine derivatives. The incorporation of the acetic acid moiety at the C-2 position of the thiazole ring enhances its solubility and potential bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds with thiazole scaffolds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . For example, a study highlighted that derivatives with specific substitutions at the C-2 and C-4 positions of the thiazole ring showed potent activity against this pathogen, with minimum inhibitory concentrations (MICs) in the sub-micromolar range .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| 1 | Mycobacterium tuberculosis | <1 | |

| 2 | Staphylococcus aureus | 5 | |

| 3 | Escherichia coli | 10 |

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within a range that indicates moderate to high potency .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MDA-MB-231 | 27.1 | Apoptosis induction |

| 2 | HepG2 | 74.2 | VEGFR2 kinase inhibition |

| 3 | A549 | <10 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. SAR studies indicate that:

- Substituents at C-4 : The presence of a pyridine ring at this position is critical for maintaining antibacterial activity. Substitutions here can enhance lipophilicity and selectivity towards mycobacterial species .

- Substituents at C-2 : Variations such as amines or amides at this position significantly affect cytotoxicity. For instance, compounds with lipophilic amides demonstrate increased activity against cancer cells compared to those with smaller polar groups .

Case Studies

- Antimycobacterial Activity : A study synthesized various thiazole derivatives, including those with a pyridine substitution, which were tested against Mycobacterium tuberculosis. The most active compound exhibited an MIC below 1 µM, indicating strong potential for development as an anti-tubercular agent .

- Cytotoxicity in Cancer Models : Another investigation focused on a series of thiazole derivatives showing promising results against liver cancer cell lines. The study found that certain structural modifications led to IC50 values significantly lower than standard chemotherapeutics, suggesting these compounds could serve as lead candidates for further development .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid as an anticancer agent. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibiting CDKs can lead to reduced cell proliferation in cancerous tissues.

Case Study: Inhibition of CDK Activity

In a study focusing on the inhibition of CDK4 and CDK6, compounds similar to this compound demonstrated significant antiproliferative effects on various cancer cell lines, including leukemia and solid tumors. The findings suggest that these compounds could be developed into effective therapeutic agents for cancer treatment .

Neuroprotective Effects

Another area of research involves the neuroprotective properties of this compound. It has been investigated for its role as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases.

Case Study: Modulation of mAChRs

A study reported that derivatives of this compound exhibited potent activity towards the M3 mAChR subtype, enhancing muscle contraction in isolated smooth muscle tissues from rat bladders. This suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired .

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties against various bacterial strains. These findings open avenues for developing new antibiotics amid rising antibiotic resistance.

Case Study: Antimicrobial Screening

In vitro tests demonstrated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies revealed that modifications to the thiazole ring enhanced antimicrobial efficacy .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research has explored incorporating this compound into polymer matrices to improve their mechanical properties and thermal stability. These materials have potential applications in coatings and composite materials used in various industries .

Comparación Con Compuestos Similares

Structural Variations and Key Properties

The following table summarizes structural analogs, highlighting substituent differences and their implications:

Physicochemical Properties

- Solubility : The pyridin-2-yl derivative exhibits moderate aqueous solubility due to its polar acetic acid group, whereas lipophilic substituents (e.g., CF₃ in ) reduce solubility but enhance blood-brain barrier penetration .

- Stability : Electron-deficient aryl groups (e.g., 4-chlorophenyl in fenclozic acid) improve metabolic stability compared to unsubstituted phenyl or pyridinyl analogs .

Métodos De Preparación

General Synthetic Approaches

Several methods have been reported for the synthesis of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid. These methods often involve the coupling of pyridine and thiazole derivatives with acetic acid or its derivatives.

Method A: Direct Synthesis from Pyridine and Thiazole Derivatives

This method involves the direct reaction of pyridine derivatives with thiazole derivatives in the presence of acetic acid.

Reagents: Pyridin-2-amine, thiazole-4-carbaldehyde, acetic acid.

Conditions: The reaction is typically carried out in a solvent such as methanol at elevated temperatures (around 70 °C) for several hours.

Yield: This method generally provides moderate yields, often around 30-50%, depending on the specific reaction conditions and purity of starting materials.

Method B: Using Ethyl Esters

In another approach, ethyl esters of thiazole derivatives are reacted with pyridine derivatives.

Reagents: Ethyl 2-(2-amino-thiazol-4-yl)acetate, substituted pyridin-2-bromoacetophenone.

Conditions: The mixture is refluxed in acetone for about 8 hours, followed by basification and extraction steps.

Yield: This method can yield products with purities above 80%, making it a favorable option for large-scale synthesis.

Method C: Coupling Reactions

Coupling reactions utilizing palladium-catalyzed cross-coupling techniques have also been explored.

Reagents: Aryl halides (e.g., bromo-substituted compounds), pyridin-2-thiazole derivatives.

Conditions: The reactions are conducted under nitrogen atmosphere at high temperatures (around 110 °C) using palladium catalysts and bases like t-BuONa.

Yield: Yields can vary widely but often exceed 60%, especially when optimized conditions are used.

The following table summarizes the key features of each preparation method:

| Method | Main Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Method A | Pyridin-2-amine, thiazole derivative | Methanol, 70 °C, several hours | 30 - 50 |

| Method B | Ethyl 2-(2-amino-thiazol-4-yl)acetate | Acetone reflux | >80 |

| Method C | Aryl halides, pyridin-thiazole derivatives | Palladium catalysis, N₂, high T | >60 |

The preparation of this compound can be achieved through various synthetic routes, each with its advantages and limitations. Method B stands out for its higher yield and purity, making it suitable for applications requiring significant quantities of the compound. Future research may focus on optimizing these methods further or exploring novel synthetic pathways to enhance efficiency and sustainability in production.

Q & A

Q. Advanced

- pH control : Maintain alkaline conditions (pH 9–10) to suppress thiol oxidation .

- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) during synthesis .

- Chromatographic purification : Column chromatography or preparative HPLC isolates target compounds from di-thioether byproducts .

How can HPLC-DAD be validated for quantifying this compound in complex matrices?

Advanced

Validation parameters per ICH guidelines:

- Linearity : Calibration curves (0.1–100 µg/mL; R² > 0.99) .

- LOD/LOQ : Limit of detection (0.05 µg/mL) and quantification (0.1 µg/mL) via signal-to-noise ratios.

- Mobile phase : Acetonitrile/0.1% formic acid (70:30) optimizes peak resolution .

- Recovery studies : Spike biological samples (plasma, tissue homogenates) to assess accuracy (95–105%) .

What are the key physicochemical properties of this compound that influence its reactivity and bioactivity?

Q. Basic

- pKa : ~3.5 (carboxylic acid) affects ionization and solubility .

- LogP : ~1.2 indicates moderate lipophilicity, influencing membrane permeability.

- Thermal stability : Melting points (e.g., 139–140°C) guide storage and formulation .

What computational methods aid in predicting the binding affinity of this compound derivatives to target enzymes?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models interactions with active sites (e.g., COX-2, EGFR) .

- QSAR : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

- MD simulations : Assess binding stability over 100-ns trajectories .

How do structural modifications at the thiazole or pyridine rings alter the pharmacokinetic profile of this compound?

Q. Advanced

- Thiazole substitution : Electron-withdrawing groups (e.g., -NO₂) increase metabolic stability but reduce solubility .

- Pyridine N-alkylation : Enhances blood-brain barrier penetration (e.g., methyl groups) .

- Ester prodrugs : Ethyl esters improve oral bioavailability by resisting first-pass hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.